molecular formula C16H14F3N5O2 B6968533 2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one

2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one

Cat. No.: B6968533
M. Wt: 365.31 g/mol
InChI Key: MJYIHAOKSTZMHR-UHFFFAOYSA-N
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Description

The compound "2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one" is a synthetic chemical with potential applications in various fields of science and industry. Its complex structure suggests it may exhibit unique reactivity and biological activity.

Properties

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c17-16(18,19)15-21-20-12-8-22(5-6-24(12)15)13(25)9-23-7-10-3-1-2-4-11(10)14(23)26/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYIHAOKSTZMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CN3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, where each step requires specific reaction conditions. The primary challenge lies in assembling the isoindol-1-one and triazolo-pyrazine frameworks and then linking them via the ethyl bridge.

  • Step 1: Synthesis of 2-oxo-isoindol-1-one

    • Starting from phthalic anhydride, the compound is typically synthesized through condensation with an amine under reflux conditions.

    • Common solvents: ethanol, toluene

    • Reaction conditions: reflux, inert atmosphere (e.g., nitrogen)

  • Step 2: Formation of the triazolo[4,3-a]pyrazine core

    • This involves a cyclization reaction from a suitable triazole precursor.

    • Common reagents: hydrazine hydrate, acetic anhydride

    • Reaction conditions: moderate heating, aqueous or organic solvent

  • Step 3: Introduction of the trifluoromethyl group

    • Typically achieved via electrophilic fluorination.

    • Common reagents: trifluoromethyl iodide, catalytic copper iodide

    • Reaction conditions: low temperature, organic solvent (e.g., DMF)

  • Step 4: Coupling of the two moieties

    • Final coupling step generally involves a nucleophilic substitution reaction.

    • Common solvents: dichloromethane, acetonitrile

    • Reaction conditions: room temperature, strong base (e.g., potassium carbonate)

Industrial Production Methods: Scaled-up production in an industrial setting often involves:

  • Optimization of reaction conditions to increase yield and purity.

  • Continuous flow processes to ensure consistent quality.

  • Use of automated reactors to handle complex synthetic sequences.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: Can undergo oxidation to form oxo derivatives, usually under the influence of oxidizing agents such as chromium trioxide or hydrogen peroxide.

  • Reduction: Can be reduced, especially at the keto group, using agents like lithium aluminum hydride.

  • Substitution: The ethyl group linked to the triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Chromium trioxide in acetic acid, hydrogen peroxide in acetone

  • Reduction: Lithium aluminum hydride in dry ether

  • Substitution: Nucleophiles like sodium azide or potassium thiocyanate

Major Products Formed from These Reactions:

  • Oxidation: Formation of higher oxo derivatives.

  • Reduction: Formation of alcohols or reduced pyrazine derivatives.

  • Substitution: Formation of derivatives with varied functional groups on the triazole ring.

Scientific Research Applications

Chemistry:

  • Catalysis: Can serve as a ligand in transition metal-catalyzed reactions due to its rich electronic structure.

  • Synthesis: Useful intermediate for the synthesis of more complex organic compounds.

Biology and Medicine:

  • Pharmaceuticals: Potential use as a drug lead compound due to its unique structure, which may exhibit specific biological activities like enzyme inhibition or receptor binding.

  • Biochemical Probes: Utilized in studies to understand biological pathways and molecular interactions.

Industry:

  • Materials Science: Can be a building block for high-performance polymers and advanced materials due to its stable framework and functional groups.

Mechanism of Action

The compound likely exerts its effects through interaction with specific molecular targets. Its unique structure allows it to bind to enzyme active sites or receptor binding pockets, influencing biological pathways. The trifluoromethyl group is particularly known for enhancing the bioavailability and metabolic stability of pharmaceuticals.

Molecular Targets and Pathways Involved:

  • Likely targets include kinases, proteases, or G-protein coupled receptors.

  • Pathways involving signal transduction, metabolic regulation, and gene expression may be affected.

Comparison with Similar Compounds

  • **2-oxo-2-[3-(chloromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one

  • **2-oxo-2-[3-(methyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one

These analogs share a similar core structure but lack the trifluoromethyl group's influence on their physicochemical and biological properties.

Well, that was a trip down the rabbit hole of organic chemistry! How are you finding it so far?

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